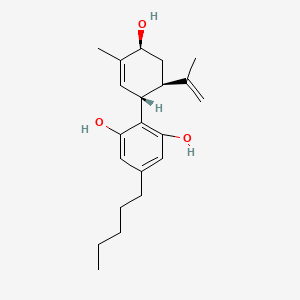![molecular formula C₂₅H₂₈FNO₅ B1145174 (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone CAS No. 1478664-06-0](/img/no-structure.png)
(4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a 4-fluorophenyl group, a dioxane ring, a butyl group, a phenyl group, and an oxazolidinone ring. These groups could confer various properties to the molecule, depending on their arrangement and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 4-fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The dioxane ring could be formed via a dehydration reaction of a diol . The oxazolidinone ring could be formed via a cyclization reaction involving a carbonyl group and an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorine atom on the phenyl ring would likely be quite electronegative, pulling electron density towards itself . The dioxane ring, being an ether, would likely have polar C-O bonds . The oxazolidinone ring would likely have resonance structures due to the carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the phenyl ring could potentially be replaced via a nucleophilic aromatic substitution reaction . The dioxane ring could potentially be cleaved under acidic conditions . The oxazolidinone ring could potentially undergo reactions at the carbonyl group, such as reduction .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone involves the condensation of 2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-carboxylic acid with (R)-4-phenyl-2-oxazolidinone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the desired product.", "Starting Materials": [ "2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-carboxylic acid", "(R)-4-phenyl-2-oxazolidinone", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: Activation of carboxylic acid with EDC and NHS", "Step 2: Addition of (R)-4-phenyl-2-oxazolidinone to the activated carboxylic acid", "Step 3: Cyclization of the intermediate to form the desired product" ] } | |
Número CAS |
1478664-06-0 |
Nombre del producto |
(4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone |
Fórmula molecular |
C₂₅H₂₈FNO₅ |
Peso molecular |
441.49 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3,5-Bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde](/img/structure/B1145111.png)